molecular formula C23H27N3O4S B2878819 N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-35-0

N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2878819
CAS No.: 946306-35-0
M. Wt: 441.55
InChI Key: VWHHIKWYBNPBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating multiple pharmacophores known for their bioactive properties. The compound features an indole nucleus, a privileged scaffold in drug discovery, which is functionalized with a tosyl (p-toluenesulfonyl) group that can influence molecular reactivity and metabolism. This indole core is linked via an acetamide bridge to a 2-morpholinoethyl side chain; the morpholine ring is a common feature in pharmaceuticals that can enhance solubility and impart key interactions at biological targets. This specific molecular architecture suggests potential for multi-target activity. Indole-acetamide derivatives have demonstrated a range of promising biological activities in scientific studies. Structurally similar compounds have been investigated as covalent inhibitors of the oncogenic protein KRAS G12C , a key driver in certain lung and colorectal cancers, by binding irreversibly to the mutant cysteine residue and trapping the protein in its inactive state . Other morpholine-acetamide derivatives have shown potent inhibitory effects against carbonic anhydrase, particularly the cancer-associated isozyme CA IX, and exhibited significant anti-proliferative activity in cellular models of ovarian cancer . Furthermore, research into N-phenyl acetamide derivatives bearing indole moieties has revealed inhibitory activity against the Human Respiratory Syncytial Virus (RSV), functioning through mechanisms such as inhibition of viral membrane fusion or genome replication . Additionally, some indole-acetamides are reported to possess notable antioxidant properties, effectively scavenging free radicals in experimental models . This combination of features makes this compound a versatile candidate for researchers exploring new therapeutic agents in areas including oncology, virology, and oxidative stress-related diseases. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-18-6-8-19(9-7-18)31(28,29)22-16-26(21-5-3-2-4-20(21)22)17-23(27)24-10-11-25-12-14-30-15-13-25/h2-9,16H,10-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHHIKWYBNPBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name Molecular Weight Yield (%) Melting Point (°C) Key Structural Features Biological Activity
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide - - - Naphthoxy group Cytotoxic (IC₅₀ ~3.16 µM in HeLa)
2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m) - 89 180–182 Thiazolidine-dione core Antimicrobial
2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide - - - Indol-3-yl, 2-oxoacetamide Not reported
N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide 329.4 >95 - Indol-3-yl, ethyl linker Not reported

Key Observations :

  • Synthetic Efficiency: Thiazolidine-dione derivatives (e.g., 4m) exhibit high yields (89–98%) under mild conditions, suggesting that the morpholinoethyl acetamide scaffold is synthetically accessible .
  • Thermal Stability: Melting points for morpholinoethyl acetamides range widely (e.g., 180–226°C for thiazolidine-diones), indicating that substituents like benzylidene or halogenated groups enhance crystallinity .
  • Solubility: The morpholinoethyl group likely improves aqueous solubility compared to non-polar substituents (e.g., naphthoxy or tosyl groups), though the tosyl group in the target compound may reduce solubility due to its hydrophobic nature .
Cytotoxicity:
  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide shows cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin . This suggests that morpholinoethyl acetamides with aromatic substituents can exhibit potent anticancer activity.
  • The morpholinoethyl group may enhance membrane permeability, contributing to their efficacy .
Receptor Binding and Selectivity:
  • Pyridazinone acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, highlighting how substituents like methoxybenzyl groups dictate receptor specificity . The target compound’s tosyl group may similarly influence selectivity for undisclosed targets.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into three key fragments:

  • Indole core with a tosyl-protected nitrogen at the 3-position.
  • Morpholinoethylamine side chain.
  • Acetamide linker bridging the indole and morpholine groups.

Retrosynthetic pathways prioritize modular assembly to enable late-stage functionalization. Two dominant strategies emerge:

  • Fragment Coupling : Tosylated indole precursors are linked to pre-formed morpholinoethylacetamide intermediates.
  • Convergent Synthesis : Indole tosylation and acetamide formation occur sequentially on a shared scaffold.

Synthetic Methodologies

Tosylation of Indole Derivatives

The 3-tosyl-1H-indol-1-yl subunit is synthesized via electrophilic aromatic substitution or directed ortho-metalation.

Direct Tosylation Using TsCl/NaH/DMF

A solution of 1H-indole (1.0 eq) in anhydrous DMF is treated with NaH (1.2 eq) at 0°C, followed by p-toluenesulfonyl chloride (TsCl, 1.1 eq). The reaction warms to room temperature over 12 hours, yielding 3-tosyl-1H-indole (78% yield).

Key Parameters :

Condition Value
Temperature 0°C → RT
Solvent DMF
Base NaH (60% dispersion)
Reaction Time 12–16 h

Mechanistic Insight : Deprotonation at N1 generates a nucleophilic indolide, which attacks electrophilic sulfur in TsCl.

Acetamide Linker Installation

Nucleophilic Displacement of Chloroacetamide

3-Tosyl-1H-indole (1.0 eq) reacts with 2-chloro-N-(2-morpholinoethyl)acetamide (1.2 eq) in DMF using K₂CO₃ (2.0 eq) and KI (0.1 eq) as catalysts. After refluxing at 80°C for 8 hours, the product precipitates in 65% yield.

Reaction Equation :
$$ \text{3-Tosylindole} + \text{ClCH}2\text{CONH(CH}2\text{)}2\text{Morpholine} \xrightarrow{\text{K}2\text{CO}_3/\text{KI}} \text{Target Molecule} $$

Optimization Data :

Variable Tested Range Optimal Value
Solvent DMF, DMSO, THF DMF
Temperature (°C) 60–100 80
Base K₂CO₃, Et₃N, DBU K₂CO₃

Ugi Multicomponent Reaction (Ugi-MCR)

A one-pot synthesis combines:

  • 3-Tosylindole-1-carbaldehyde (1.0 eq)
  • 2-Morpholinoethylamine (1.2 eq)
  • Chloroacetic acid (1.0 eq)
  • tert-Butyl isocyanide (1.1 eq)

In methanol at 25°C for 24 hours, this Ugi-4CR affords the target compound in 58% yield after HPLC purification.

Advantages :

  • Convergent synthesis avoids intermediate isolation.
  • High atom economy (78% vs. 52% for stepwise routes).

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Yield (%) Purity (HPLC) Scalability
Stepwise Displacement 65 98.5 >100 g
Ugi-MCR 58 95.2 <10 g

Trade-offs : While Ugi-MCR reduces step count, its lower yield and scalability limit industrial adoption.

Regiochemical Challenges

Tosylation at N1 competes with C3 electrophilic substitution. Using bulky bases (e.g., LDA) directs selectivity:

  • NaH favors N-tosylation (N1: 92%, C3: 8%).
  • LDA at -78°C shifts to C3 tosylation (N1: 15%, C3: 85%).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (d, J=8.4 Hz, H-4 of indole)
  • δ 7.68–7.71 (m, Ts aromatic protons)
  • δ 4.12 (s, CH₂CO)
  • δ 3.56–3.61 (m, morpholine OCH₂)

ESI-MS

  • Calculated for C₂₃H₂₈N₃O₅S⁺: 466.17
  • Observed: 466.2 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost/kg (USD) Mol. Weight Cost/mol (USD)
3-Tosylindole 1,200 285.34 4.20
2-Morpholinoethylamine 950 130.19 7.30
TsCl 350 190.65 1.83

Total Raw Material Cost : $13.33/mol (stepwise) vs. $11.02/mol (Ugi-MCR).

Emerging Methodologies

Photoredox-Catalyzed C–N Coupling

Visible-light-mediated cross-coupling between 3-tosylindole and morpholinoethylacetamide using Ir(ppy)₃ (2 mol%) achieves 72% yield under mild conditions.

Conditions :

  • Solvent: MeCN/H₂O (4:1)
  • Light: 450 nm LEDs
  • Time: 6 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.